molecular formula C10H9NO B036942 4-Hydroxy-2-methylquinoline CAS No. 5660-24-2

4-Hydroxy-2-methylquinoline

Cat. No. B036942
CAS RN: 5660-24-2
M. Wt: 159.18 g/mol
InChI Key: NWINIEGDLHHNLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-2-methylquinoline derivatives involves various strategies, including condensation reactions and cyclization techniques. Ukrainets et al. (2010) reported the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, a derivative of 4-Hydroxy-2-methylquinoline, through a series of reactions, highlighting the compound's complex synthetic accessibility and its derivatives' structural diversity (Ukrainets et al., 2010). Similarly, Kovalenko et al. (2019) described a novel one-pot synthesis method for methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, emphasizing the efficiency and versatility of synthetic approaches for such compounds (Kovalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-methylquinoline and its derivatives is characterized by spectroscopic methods, including NMR, LC/MS, and X-ray diffraction. The presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, for instance, demonstrates the compound's unique structural features and the influence of such bonding on its stability and reactivity (Kovalenko et al., 2019).

Chemical Reactions and Properties

4-Hydroxy-2-methylquinoline participates in various chemical reactions, contributing to its broad application scope. The compound's reactivity with different reactants underlines its potential utility in synthesizing a wide range of derivatives with diverse biological activities. For example, reactions involving active methylene compounds provide a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, showcasing the adaptability and functional versatility of the quinoline scaffold (Detsi et al., 1996).

Physical Properties Analysis

The physical properties of 4-Hydroxy-2-methylquinoline, such as solubility, melting point, and crystallinity, are crucial for its practical applications. These properties are significantly influenced by the compound's molecular structure, particularly the positioning of functional groups and the presence of intramolecular hydrogen bonding, which can affect its behavior in different solvents and conditions.

Chemical Properties Analysis

4-Hydroxy-2-methylquinoline's chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding its interactions in various chemical environments. The compound's ability to undergo oxidation, reduction, and other transformations highlights its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

For more in-depth exploration and additional studies on this topic, refer to the following sources:

Scientific Research Applications

  • Synthesis of Azo-Compounds : It is used in the synthesis of azo-compounds like 2-methyl-4-(5-amino-2-hydroxy-phenylazo)-quinoline and 2-methyl-4-(2-hydroxy-5-nitrophenylazo)-quinoline (El-Attar, Ismail, & Ghoneim, 2012).

  • Blood Plasma Albumin Interaction Studies : It's utilized to study the interaction of blood plasma albumin with biologically active reagents (Grigoryan et al., 2022).

  • Chemical Research : Derivatives like 4-(hydroxyphenylamino)- and 4-(aminophenylamino)-2-methylquinolines have potential chemical research applications (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).

  • Anticonvulsant Activity : It acts as a glycine site N-methyl-D-aspartate antagonist with anticonvulsant activity in mice (Carling et al., 1997).

  • Antioxidant and Antihemolytic Effects : 4-Hydroxy-2-methylquinoline derivatives exhibit antioxidant and antihemolytic effects, especially with irradiation (Malakyan et al., 2009).

  • Antimicrobial Activity : It shows antimicrobial activities against foodborne bacteria, useful in developing eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

  • Acaricidal and Insecticidal Efficacy : It demonstrates acaricidal and insecticidal efficacy, potentially as natural pesticides (Jeon & Lee, 2014).

  • Mutagenic Potential : 4-Methylquinoline has a potent mutagenic potential, useful in scientific research applications (Saeki, Takahashi, & Kawazoe, 1996).

  • Biodegradation in Environmental Cleanup : Its degradation by a soil bacterium can help remove compounds from groundwater, especially those associated with coal gasification and wood treatment processes (Sutton et al., 1996).

  • Antibacterial Activity : It shows moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Safety And Hazards

4-Hydroxy-2-methylquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINIEGDLHHNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209515
Record name 2-Methylquinolin-4-ol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylquinoline

CAS RN

607-67-0
Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 4-Hydroxy-2-methylquinoline
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Record name 2-Methylquinolin-4-ol
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Record name 2-methylquinolin-4-ol
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Synthesis routes and methods I

Procedure details

Condensation of 4-chloro-3-methoxy aniline and ethyl acetoacetate followed by thermal cyclization provided 2-methyl-4-quinolone 1 via Conrad-Limpach synthesis. Iodination of 1 with iodine in saturated aqueous potassium iodide solution and n-butylamine provided the 3-iodo-4-quinolone 2. Copper-mediated coupling of 4-bromophenol and 4-trifluoromethoxyphenyl boronic acid with Hunig's base and pyridine afforded the diaryl ether 4. Reaction of the lithium anion of 4 with boron triisopropoxide followed by acidic hydrolysis of the resulting boronic ester provided the boronic acid 5. Suzuki-Miyaura reaction of the 3-iodo-4-quinolone 2 with the boronic acid 5 resulted in difficult to separate mixtures of quinolone starting material and product. This difficulty in separation was likely the result of a combination of pi-stacking and intermolecular hydrogen bonding typical of 4-quinolones. A functional group protection strategy involving the 4-position alcohol was devised that would alleviate this problem by mitigating intermolecular hydrogen bonding. To this end 4-O-carbonates and 4-O-acetates were prepared, but these were found to be labile under Suzuki-Miyaura reaction conditions. A more robust protecting group, a 4-O-ethyl ether, was shown to be stable under these reaction conditions, yet reactive enough to be selectively removed in the presence of an aryl methoxy moiety. The 3-iodo-quinolone 2 was reacted with ethyl iodide and potassium carbonate to give the corresponding ethyl ether 3. Suzuki-Miyaura coupling of 3 with 4-phenoxyphenylboronic acid using palladium tetrakis triphenylphosphine and aqueous potassium carbonate provided 3 in very good yield. ELQ-300 was obtained in quantitative yield by heating the ethyl ether 3 in 30% hydrobromic acid in acetic acid.
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Synthesis routes and methods II

Procedure details

(Example 2): 4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride, m.p. 184°-186° C.; NMR (d6 -DMSO): 2.93(s,3H), 5.67(s,2H), 7.38-7.72(m,8H), 7.77(dd,1H), 7.84(dd,1H), 8.08(dt,1H), 8.29(d,1H), 8.33(d,1H); mass spectrum (-ve FAB, DMSO/m-nitrobenzyl alcohol)(NBA): 368 (M-H)- ; microanalysis found: C,71.2; H,5.0; N,3.6; Cl, 8.6%, C24H19NO3.HCl requires:C,71.0; H,5.0; N,3.5; Cl,8.7%; starting from methyl 4'-[(2-methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylate, obtained as a solid, m p 146° C.; NMR: 2.71(s,3H), 3.67(s,3H), 5.33(s,2H), 6.74(s,1H), 7.3-7.6(complex m,8H), 7.68(dt,1H), 7.87(dd,1H), 7.98(d,1H), 8.23(dd,1H); itself obtained from 2-methyl-4-quinolone, using analogous procedures to those described in Example 1;
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4'-[(2-Methylquinolin-4-yloxy)methyl]biphenyl-2-carboxylic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-methylquinoline
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4-Hydroxy-2-methylquinoline
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Reactant of Route 5
4-Hydroxy-2-methylquinoline
Reactant of Route 6
4-Hydroxy-2-methylquinoline

Citations

For This Compound
190
Citations
IL Aleksanyan, LP Hambardzumyan - Russian Journal of Organic …, 2019 - Springer
… Abstract—A substituted quinoline-6-carbohydrazide was synthesized by the reaction of ethyl 4-hydroxy-2methylquinoline-6-carboxylate with hydrazine hydrate. The quinoline-6-…
Number of citations: 5 link.springer.com
AA Avetisyan, IL Aleksanyan, AA Pivazyan - Russian journal of organic …, 2006 - Springer
… Abstract 4-Hydroxy-2-methyl-3-(2-chloro-2-propenyl)quinoline was prepared by O-allylation of 4-hydroxy-2methylquinoline followed by the Claisen rearrangement of the 2-methyl-4-(2-…
Number of citations: 8 link.springer.com
PW Royt, RV Honeychuck, RR Pant, ML Rogers… - Bioorganic …, 2007 - Elsevier
… chelator, antibacterial compound and precursor of PQS; 4-hydroxy-2-nonylquinoline (pseudan IX) which is an iron chelator and antibacterial compound; 4-hydroxy-2-methylquinoline (…
Number of citations: 14 www.sciencedirect.com
P Pitchai, PS Mohan, RM Gengan - 2009 - nopr.niscpr.res.in
… block that starts from 4-hydroxy-2-methylquinoline 2. Though large number of cyclization procedures13 had been reported for the construction of 4-hydroxy-2methylquinoline 2 system, …
Number of citations: 22 nopr.niscpr.res.in
NG Jentsch, JD Hume, EB Crull… - Beilstein journal of …, 2018 - beilstein-journals.org
BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives Logo …
Number of citations: 14 www.beilstein-journals.org
RH Reitsema - Chemical Reviews, 1948 - ACS Publications
… was adequate to give 90-95 per cent yields of 4-hydroxy-2-methylquinoline. Application of the Conrad-Limpach reaction to almost every type of arylamine has been made. The …
Number of citations: 158 pubs.acs.org
PW Royt, RV Honeychuck, V Ravich, P Ponnaluri… - Bioorganic …, 2001 - Elsevier
… These compare favorably with the four quaternaries in a published spectrum of the methyl analog 4-hydroxy-2-methylquinoline (124.40, 140.01, 149.46, and 176.56 ppm) (10). …
Number of citations: 36 www.sciencedirect.com
KR Grigoryan, HA Shilajyan, IL Aleksanyan… - Proceedings of the …, 2022 - journals.ysu.am
… Blood plasma albumin (bovine serum albumin, BSA) interaction with a biologically active reagent 4-hydroxy-2-methylquinoline (4H2MQ) has been studied using fluorescence …
Number of citations: 5 journals.ysu.am
ST Selvi, PS Mohan - 2000 - nopr.niscpr.res.in
… Condensation of 4-hydroxy-2-methylquinoline 1 with 2chloro-3-forntylquinoline 2 in the presence of acetic anhydride, acetic arid and sodium acetate affords tlie intermediate 3 which on …
Number of citations: 8 nopr.niscpr.res.in
YS Tsizin, MV Rubtsov - Chemistry of Heterocyclic Compounds, 1969 - Springer
… 4, 6-dihy~oxyquinaldine with oxygen in the presence of an equivalent amount of copper acetate and secondary amines, we have obtained 8-dialkylamino-4-hydroxy-2-methylquinoline 5…
Number of citations: 2 link.springer.com

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